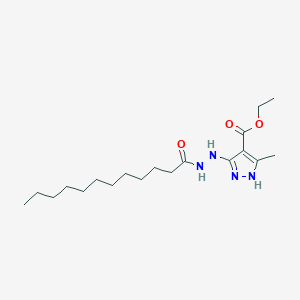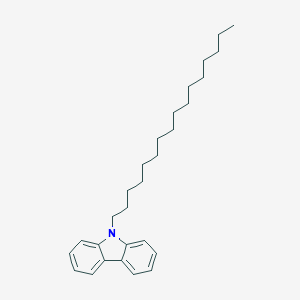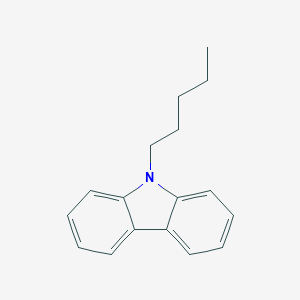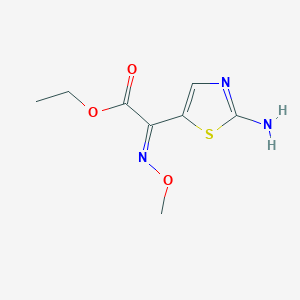![molecular formula C30H21F3N4O B290135 N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a novel pyrazoloquinoline derivative that exhibits promising biological activities and has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation. Additionally, it has been reported to modulate the activity of various transcription factors, which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective activities, making it a potential therapeutic agent for various inflammatory and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, its unique chemical structure makes it a potential scaffold for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine. One potential direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further modifications to its chemical structure could lead to the development of more potent and selective compounds. Finally, more research is needed to understand the mechanism of action of this compound and its potential side effects in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a complex process that involves several steps. The first step involves the synthesis of 5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, which is then reacted with 4-methoxybenzylamine to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have demonstrated its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Propiedades
Fórmula molecular |
C30H21F3N4O |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
5,7,8-trifluoro-N-[(4-methoxyphenyl)methyl]-1,3-diphenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C30H21F3N4O/c1-38-21-14-12-18(13-15-21)17-34-29-24(31)22-16-23-27(19-8-4-2-5-9-19)36-37(20-10-6-3-7-11-20)30(23)35-28(22)25(32)26(29)33/h2-16,34H,17H2,1H3 |
Clave InChI |
LLLFEEGIOCONCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=C(C3=CC4=C(N=C3C(=C2F)F)N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)F |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=C(C3=CC4=C(N=C3C(=C2F)F)N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)



methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290074.png)
![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)